molecular formula C10H16N2OS B2970786 N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea CAS No. 282715-63-3

N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea

Cat. No. B2970786
CAS RN: 282715-63-3
M. Wt: 212.31
InChI Key: TZACMRYOUIUTFX-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea, also known as BHET, is a chemical compound that has shown promising results in scientific research applications. BHET is a thiourea derivative that has been synthesized and studied for its potential as a therapeutic agent. In

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea is not fully understood, but it is believed to act through multiple pathways. N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant response. N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea also reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea has been found to inhibit the growth of cancer cells and induce apoptosis through various mechanisms, including the activation of caspases and the downregulation of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown low toxicity in vitro and in vivo. N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea has been found to be stable under various conditions, including in the presence of light and at different pH levels. However, there are also some limitations to using N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea in lab experiments. N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea has poor solubility in water, which can limit its bioavailability. It also has low stability in acidic conditions, which can affect its activity.

Future Directions

There are several future directions for the study of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea. One area of research is to further investigate the mechanism of action of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea and its effects on various signaling pathways. Another area of research is to explore the potential of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea can also be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential. Finally, the use of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea in combination with other drugs or therapies can be explored to improve its efficacy.

Synthesis Methods

N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea can be synthesized using a simple one-pot reaction between bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride and 2-aminoethanol in the presence of thiourea. This method has been optimized to yield high purity and high yield of N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea.

Scientific Research Applications

N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea has been studied for its potential as a therapeutic agent in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and oxidative stress. N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It also has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea has been shown to protect against oxidative stress by scavenging free radicals and increasing antioxidant enzyme activity.

properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-3-(2-hydroxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c13-4-3-11-10(14)12-9-6-7-1-2-8(9)5-7/h1-2,7-9,13H,3-6H2,(H2,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZACMRYOUIUTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)NC(=S)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea

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